molecular formula C25H19N3O2S B1682042 Tulopafant CAS No. 116289-53-3

Tulopafant

Cat. No. B1682042
M. Wt: 425.5 g/mol
InChI Key: PQQFNXGONTVQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04783472

Procedure details

Hydrochloride of the acid chloride derived from (+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid (24.5 g) is added, at a temperature between 60° and 72° C., to a solution of 3-aminobenzophenone (16.1 g) and triethylamine (16.5 g) in dioxane (420 cc) which is heated to a temperature in the vicinity of 60° C., in the course of 5 minutes. The suspension obtained is heated, with stirring, at a temperature in the vicinity of 100° C. for 6 hours and 30 minutes and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. The residue is dissolved in ethyl acetate (750 cc). The solution obtained is washed 3 times with distilled water (800 cc in total), twice with a saturated aqueous sodium bicarbonate solution (600cc in total) and twice with distilled water (600 cc in total) and then dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C. Crude product (36 g) is thereby obtained, which is dissolved in a boiling ethanol:water (85:15 by volume) mixture (200 cc). Decolourizing charcoal (0.5 g) is added to the solution obtained and the suspension is filtered in the heated state. The filtrate is cooled at a temperature in the vicinity of 20° C. for 3 hours. The crystals formed are separated by filtration, washed 3 times with an ethanol: water (85:15 by volume) mixture (75 cc in total) and 4 times with diethylether (200 cc in total) and then dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets. (+)-N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,2H-pyrrolo[1,2-c]thiazole-7-carboxamide in the hydrated state (20.7 g), in the form of cream-coloured crystals, m.p. 109° C. is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four
Quantity
16.5 g
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
reactant
Reaction Step Five
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
mixture
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]2[N:12]3[CH:13]=[CH:14][C:15]([C:16]([OH:18])=O)=[C:11]3[CH2:10][S:9]2)[CH:3]=1.[NH2:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24].C>O1CCOCC1.C(O)C.O.C(N(CC)CC)C>[C:23]([C:22]1[CH:21]=[C:20]([NH:19][C:16]([C:15]2[CH:14]=[CH:13][N:12]3[C:11]=2[CH2:10][S:9][CH:8]3[C:4]2[CH:3]=[N:2][CH:7]=[CH:6][CH:5]=2)=[O:18])[CH:33]=[CH:32][CH:31]=1)(=[O:24])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(+)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid
Quantity
24.5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1SCC=2N1C=CC2C(=O)O
Step Four
Name
Quantity
16.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
16.5 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.5 g
Type
reactant
Smiles
C
Step Six
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Name
mixture
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, at a temperature in the vicinity of 100° C. for 6 hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
stirred at a temperature in the vicinity of 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate (750 cc)
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
is washed 3 times with distilled water (800 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with a saturated aqueous sodium bicarbonate solution (600cc in total) and twice with distilled water (600 cc in total) and then dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
CUSTOM
Type
CUSTOM
Details
Crude product (36 g) is thereby obtained
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
the suspension is filtered in the heated state
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled at a temperature in the vicinity of 20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
are separated by filtration
WASH
Type
WASH
Details
washed 3 times with an ethanol: water (85:15 by volume) mixture (75 cc in total) and 4 times with diethylether (200 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.